2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate
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Overview
Description
2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a pyrrolidine ring, a bromophenyl group, and a methylphenyl group, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate typically involves multiple steps. One common method includes the reaction of 4-bromophenylacetic acid with 4-methylphenyl chloroformate in the presence of a base to form an intermediate. This intermediate is then reacted with 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Shares the bromophenyl group but lacks the pyrrolidine ring and methylphenyl group.
Pyrazole derivatives: Known for their diverse pharmacological effects, including antileishmanial and antimalarial activities.
Uniqueness
2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C27H22BrNO6 |
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Molecular Weight |
536.4 g/mol |
IUPAC Name |
[2-[4-(4-methylbenzoyl)oxyphenyl]-2-oxoethyl] 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C27H22BrNO6/c1-17-2-4-19(5-3-17)27(33)35-23-12-6-18(7-13-23)24(30)16-34-26(32)20-14-25(31)29(15-20)22-10-8-21(28)9-11-22/h2-13,20H,14-16H2,1H3 |
InChI Key |
PQWJFZYVANWIDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)COC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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